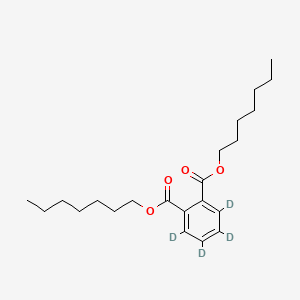

Diheptyl phthalate-d4

Description

Properties

IUPAC Name |

diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3/i11D,12D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCXWCOOWVGKMT-SAQXESPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC)C(=O)OCCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334361 | |

| Record name | Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-41-6 | |

| Record name | Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diheptyl Phthalate-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of Diheptyl phthalate-d4. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This guide includes summarized quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

This compound, a deuterated isotopologue of Diheptyl phthalate (B1215562), is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of phthalates in various matrices. Its chemical and physical properties are summarized in the tables below.

Identification

| Property | Value |

| Chemical Name | Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

| Synonyms | Di-n-heptyl phthalate-3,4,5,6-d4, this compound |

| CAS Number | 358731-41-6[1] |

| Chemical Formula | C₂₂H₃₀D₄O₄ |

| Molecular Weight | 366.53 g/mol [2] |

Physical Properties

| Property | Value |

| Appearance | Neat, colorless to light yellow liquid |

| Boiling Point | ~360 °C (for non-deuterated)[3] |

| Melting Point | Not available |

| Density | ~0.988 g/mL at 25 °C (for non-deuterated) |

| Solubility | Soluble in organic solvents, sparingly soluble in water[4][5] |

Stability and Storage

| Condition | Recommendation |

| Storage Temperature | 2-8°C Refrigerator |

| Stability | Stable under normal storage conditions |

| Shipping Conditions | Ambient temperature |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis, purification, and application in analytical methods and cell-based assays.

Synthesis of this compound

Objective: To synthesize this compound from phthalic anhydride-d4 and heptanol.

Materials:

-

Phthalic anhydride-3,4,5,6-d4

-

n-Heptanol

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride-3,4,5,6-d4 (1 molar equivalent) and n-heptanol (2.5 molar equivalents) in toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux using a heating mantle. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification of this compound

Objective: To purify the synthesized this compound.

Materials:

-

Crude this compound

-

Ethyl acetate (B1210297)

-

Glass chromatography column

-

Collection flasks

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.

Quantitative Analysis by GC-MS using this compound as an Internal Standard

Objective: To quantify the concentration of an analyte phthalate in a sample using this compound as an internal standard.

Materials:

-

Sample containing the analyte phthalate

-

This compound internal standard solution of known concentration

-

Analyte phthalate standard solutions of known concentrations

-

Organic solvent (e.g., hexane or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.

-

Extract the phthalates from the sample matrix using an appropriate organic solvent and sample preparation technique (e.g., liquid-liquid extraction or solid-phase extraction).[4][6]

-

Concentrate the extract to a final known volume.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by adding varying known amounts of the analyte phthalate to a constant, known amount of the this compound internal standard.

-

-

GC-MS Analysis:

-

Inject the prepared sample extracts and calibration standards into the GC-MS system.

-

GC Conditions (Typical):

-

Injector Temperature: 280 °C

-

Oven Program: Start at 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and the internal standard.

-

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot a calibration curve of the peak area ratio versus the concentration ratio of the analyte to the internal standard.

-

For the unknown sample, calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

-

Nrf2 Signaling Pathway Activation Assay

Objective: To determine if this compound activates the Nrf2 signaling pathway in a cell-based assay.

Materials:

-

HepG2 cells (or other suitable cell line)

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Luciferase reporter plasmid containing an Antioxidant Response Element (ARE)

-

Transfection reagent

-

Luciferase assay reagent

-

Luminometer

-

Western blot reagents (primary antibodies for Nrf2, HO-1, NQO1; secondary antibody)

-

Protein lysis buffer

Procedure:

Part A: ARE-Luciferase Reporter Assay [2][3]

-

Cell Culture and Transfection:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate.

-

Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Part B: Western Blot Analysis for Nrf2 Target Gene Expression [7][8]

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at the desired concentrations and for the appropriate time.

-

-

Protein Extraction:

-

Lyse the cells in protein lysis buffer and determine the protein concentration.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against Nrf2, HO-1, and NQO1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

Visual representations of the Nrf2 signaling pathway and typical experimental workflows are provided below to facilitate understanding.

Caption: Nrf2 signaling pathway activation by this compound.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Workflow for a cell-based Nrf2 activation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nrf2 luciferase reporter assay. [bio-protocol.org]

- 4. agilent.com [agilent.com]

- 5. fda.gov.tw [fda.gov.tw]

- 6. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diheptyl Phthalate-d4 (CAS Number 358731-41-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diheptyl phthalate-d4, a deuterated isotropic analog of diheptyl phthalate (B1215562). This document is intended for professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This guide covers the compound's properties, detailed experimental protocols for its use, and a plausible metabolic pathway based on current scientific understanding of phthalate metabolism.

Core Compound Information

This compound is the deuterium-labeled form of di-n-heptyl phthalate, a member of the phthalate ester class of compounds. Due to their widespread use as plasticizers, phthalates are common environmental contaminants and are of interest in toxicological and metabolic studies. The deuterated form serves as an ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for accurate quantification of the unlabeled analyte in complex matrices by correcting for variations during sample preparation and analysis.[1][2][3][4][5][6][7][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its unlabeled counterpart is presented in Table 1.

| Property | This compound | Di-n-heptyl Phthalate |

| CAS Number | 358731-41-6[9][10][11] | 3648-21-3[12] |

| Molecular Formula | C₂₂H₃₀D₄O₄[13] | C₂₂H₃₄O₄[12] |

| Molecular Weight | 366.53 g/mol | 362.5 g/mol [12] |

| Appearance | Not explicitly stated, likely a clear, colorless to pale yellow liquid | Clear, colorless to pale yellow liquid[14] |

| Synonyms | Di-n-heptyl Phthalate-3,4,5,6-d4, Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | Heptyl phthalate, Phthalic acid diheptyl ester[12] |

| Storage | 2-8°C Refrigerator | Not specified |

| Shipping Conditions | Ambient | Not specified |

Experimental Protocols

The use of this compound as an internal standard is crucial for the accurate quantification of diheptyl phthalate in various matrices. Below are detailed methodologies for typical analytical workflows.

Quantification of Diheptyl Phthalate in Biological Samples using Isotope Dilution GC-MS

This protocol outlines a general procedure for the analysis of diheptyl phthalate in samples such as urine or serum.

2.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

Di-n-heptyl phthalate (Analytical Standard)

-

Hexane (B92381) (HPLC grade)

-

Acetone (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas for evaporation

-

GC-MS system

2.1.2. Sample Preparation

-

Spiking: To a 1 mL aliquot of the biological sample (e.g., urine), add a known amount of this compound solution in hexane. The amount should be chosen to be in the mid-range of the expected analyte concentration.

-

Extraction:

-

Condition an SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the spiked sample onto the SPE cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the analyte and internal standard with hexane or another suitable organic solvent.

-

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.[3][5][8][15]

2.1.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 100°C (hold for 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold for 5 min).[16]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Splitless.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

For Di-n-heptyl phthalate: m/z 149 (quantifier), 247, 265 (qualifiers).[17]

-

For this compound: m/z 153 (quantifier), 251, 269 (qualifiers - predicted based on d4 labeling).

-

-

2.1.4. Quantification

Create a calibration curve by analyzing a series of standards containing known concentrations of di-n-heptyl phthalate and a constant concentration of this compound. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown sample can then be determined from this calibration curve.

Analysis Workflow Diagram

Caption: Workflow for the quantification of diheptyl phthalate using isotope dilution GC-MS.

Metabolism of Diheptyl Phthalate

While specific metabolic studies on di-n-heptyl phthalate are limited, a plausible metabolic pathway can be constructed based on the well-documented metabolism of other long-chain phthalates, such as di(5-methylhexyl) phthalate and di-n-pentyl phthalate.[18][19] The metabolism of phthalates generally occurs in two main phases.

Phase I: Hydrolysis

The initial step in the metabolism of diheptyl phthalate is the hydrolysis of one of the ester linkages by carboxylesterases, primarily in the intestine and liver. This reaction forms mono-n-heptyl phthalate (MHpP) and heptanol.[20][21][22]

Phase II: Oxidation and Conjugation

The resulting mono-heptyl phthalate undergoes further metabolism, primarily through oxidation of the heptyl side chain at various positions (ω and ω-1 oxidation) by cytochrome P450 enzymes.[23][24] This leads to the formation of several oxidized metabolites, including hydroxylated and carboxylated derivatives. These more polar metabolites can then be conjugated with glucuronic acid to facilitate their excretion in the urine.[21][25]

Proposed Metabolic Pathway

Caption: Proposed metabolic pathway of di-n-heptyl phthalate.

Key Metabolites

Based on studies of similar phthalates, the following are the expected major metabolites of di-n-heptyl phthalate that would be found in urine:

| Metabolite | Abbreviation |

| Mono-n-heptyl phthalate | MHpP |

| Mono-hydroxyheptyl phthalate | MHHpP |

| Mono-oxoheptyl phthalate | MOHpP |

| Mono-carboxyhexyl phthalate | MCHpP |

Quantitative Data

The following tables summarize key quantitative data related to the analysis of diheptyl phthalate.

Mass Spectrometry Data (for unlabeled Di-n-heptyl Phthalate)

| Analysis Type | Precursor Ion (m/z) | Product Ions (m/z) |

| GC-MS (EI) | - | 149, 247, 265[12][17] |

| MS-MS | 363.253 ([M+H]⁺) | 149, 246, 247[12] |

Note: For this compound, the characteristic fragment ion corresponding to the deuterated phthalic anhydride (B1165640) moiety is expected at m/z 153.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of di-n-heptyl phthalate in various environmental and biological matrices. Its use as an internal standard in isotope dilution mass spectrometry methods minimizes analytical variability, leading to high-quality data. Understanding the metabolic fate of diheptyl phthalate is crucial for toxicological risk assessment and human exposure studies. The proposed metabolic pathway, based on the metabolism of structurally related phthalates, provides a framework for identifying key biomarkers of exposure. This technical guide serves as a valuable resource for researchers and scientists working with this important analytical standard.

References

- 1. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oiv.int [oiv.int]

- 4. researchgate.net [researchgate.net]

- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 6. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. oiv.int [oiv.int]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Di-n-heptyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 12. Diheptyl phthalate | C22H34O4 | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Di-n-heptyl Phthalate-d4 | C22H34O4 | CID 102601149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Di-n-heptyl phthalate, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

- 17. fses.oregonstate.edu [fses.oregonstate.edu]

- 18. Biochemical studies on phthalic esters. IV. Metabolism of diheptyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Diisoheptyl phthalate | 71888-89-6 | Benchchem [benchchem.com]

- 21. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Phthalate Exposure and Long-Term Epigenomic Consequences: A Review [frontiersin.org]

- 25. stacks.cdc.gov [stacks.cdc.gov]

In-Depth Technical Guide: Synthesis of Deuterated Diheptyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated diheptyl phthalate (B1215562), a critical internal standard for advanced analytical applications. This document details the synthetic pathway, experimental protocols, and relevant data, compiled to assist researchers in the accurate quantification of diheptyl phthalate in various matrices.

Introduction

Diheptyl phthalate is a widely used plasticizer that has come under scrutiny due to its potential environmental and health impacts. Accurate monitoring of its presence in environmental samples, food products, and biological matrices is therefore of significant importance. The use of a stable isotope-labeled internal standard, such as deuterated diheptyl phthalate, is the gold standard for quantitative analysis by mass spectrometry. The deuterium-labeled analogue, diheptyl phthalate-d4, exhibits nearly identical chemical and physical properties to its unlabeled counterpart, allowing for precise correction of matrix effects and variations in sample preparation and instrument response. This guide focuses on the synthesis of this compound, where the deuterium (B1214612) atoms are incorporated into the aromatic ring, providing a stable and reliable internal standard.

Synthetic Pathway

The most efficient and common synthetic route for producing deuterated diheptyl phthalate with deuterium atoms on the aromatic ring involves a two-step process. This method ensures high isotopic enrichment and chemical purity. The general pathway begins with a deuterated precursor, which is then esterified with the appropriate alcohol.

A key method for synthesizing a variety of deuterium-labeled phthalate esters starts with commercially available deuterated o-xylene (B151617) (o-xylene-d10)[1]. This starting material undergoes oxidation to form deuterated phthalic anhydride (B1165640), which is then esterified with n-heptanol to yield the final product, di-n-heptyl phthalate-d4.

The overall synthetic scheme can be visualized as follows:

Caption: General synthetic pathway for Di-n-heptyl Phthalate-d4.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of di-n-heptyl phthalate-d4.

Synthesis of Phthalic Anhydride-d4 from o-Xylene-d10

The initial step involves the catalytic oxidation of o-xylene-d10 to phthalic anhydride-d4. This is a standard industrial process adapted for the deuterated starting material.

Materials:

-

o-Xylene-d10

-

Air or Oxygen

-

Vanadium pentoxide (V₂O₅) catalyst on a titanium dioxide (TiO₂) support

Procedure:

-

A fixed-bed reactor is packed with the V₂O₅/TiO₂ catalyst.

-

The reactor is heated to a temperature in the range of 350-400°C.

-

A pre-heated gaseous mixture of o-xylene-d10 and an excess of air is passed through the reactor.

-

The reaction is highly exothermic, and the temperature is carefully controlled to maintain optimal conversion and selectivity.

-

The effluent gas stream, containing phthalic anhydride-d4 vapor, is cooled to allow for the desublimation and collection of the solid product.

-

The crude phthalic anhydride-d4 is then purified, typically by vacuum distillation, to yield a product with high chemical purity.

Esterification of Phthalic Anhydride-d4 with n-Heptanol

The second step is the esterification of the deuterated phthalic anhydride with n-heptanol to form di-n-heptyl phthalate-d4. This reaction is typically acid-catalyzed.

Materials:

-

Phthalic anhydride-d4

-

n-Heptanol

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Toluene (B28343) (as a solvent and for azeotropic removal of water)

Procedure:

-

Phthalic anhydride-d4, a molar excess of n-heptanol (typically a 2:1 to 2.5:1 molar ratio of alcohol to anhydride), and a catalytic amount of the acid catalyst are charged into a reaction vessel equipped with a stirrer, a thermometer, and a Dean-Stark apparatus for water removal.

-

Toluene is added to the reaction mixture.

-

The mixture is heated to reflux (typically 140-160°C). The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

The reaction progress is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after 4-6 hours), the mixture is cooled to room temperature.

-

The reaction mixture is neutralized with a base solution (e.g., sodium carbonate solution) to remove the acid catalyst.

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent and excess n-heptanol are removed by vacuum distillation.

-

The resulting crude di-n-heptyl phthalate-d4 is further purified by vacuum distillation to obtain the final product of high purity.

Data Presentation

The following tables summarize the key physical and chemical properties of the involved compounds and typical (though generalized due to proprietary specifics in commercial synthesis) quantitative data for the synthesis.

Table 1: Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |

| o-Xylene-d10 | C₈D₁₀ | 116.26 | 113398-94-4 |

| Phthalic Anhydride-d4 | C₈D₄O₃ | 152.14 | 75935-32-9 |

| n-Heptanol | C₇H₁₆O | 116.20 | 111-70-6 |

| Di-n-heptyl Phthalate-d4 | C₂₂H₃₀D₄O₄ | 366.53 | 358731-41-6 |

Table 2: Typical Reaction Parameters and Yields

| Step | Key Parameters | Typical Yield | Isotopic Purity |

| Oxidation of o-Xylene-d10 | Temperature: 350-400°C, Catalyst: V₂O₅/TiO₂ | > 95% | > 98 atom % D |

| Esterification | Molar Ratio (Heptanol:Anhydride): ~2.5:1, Catalyst: p-TSA, Time: 4-6 h | > 90% | Maintained from starting material |

Note: The yields and purity are based on generalized procedures for phthalate synthesis. Specific values for the synthesis of the deuterated compound may vary.

Application Workflow: Use as an Internal Standard

Deuterated diheptyl phthalate is primarily used as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The following workflow illustrates its application in the analysis of environmental samples.

Caption: Workflow for the use of Di-n-heptyl Phthalate-d4 in analytical quantification.

Conclusion

The synthesis of deuterated diheptyl phthalate, specifically di-n-heptyl phthalate-d4, is a well-established process that provides a high-purity, isotopically enriched internal standard crucial for accurate and reliable quantification of the parent compound in various complex matrices. The synthetic route via oxidation of o-xylene-d10 followed by esterification with n-heptanol is an efficient method to produce this valuable analytical tool. This guide provides the necessary technical details to aid researchers and professionals in understanding and potentially implementing the synthesis and application of this important labeled compound.

References

An In-depth Technical Guide on the Isotopic Purity of Diheptyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Diheptyl phthalate-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document outlines the synthesis, methods for determining isotopic purity, and presents typical quantitative data for this compound. The information herein is intended to assist researchers in understanding and critically evaluating the quality of deuterated standards used in their studies.

Introduction

This compound is the deuterium-labeled analog of Diheptyl phthalate, a widely used plasticizer. In analytical chemistry, particularly in environmental and toxicological studies, deuterated standards are indispensable for isotope dilution mass spectrometry (IDMS). The accuracy of quantitative results heavily relies on the chemical and isotopic purity of these standards. This guide focuses on the critical aspect of isotopic purity, which defines the percentage of the deuterated species and the distribution of other isotopic variants.

This compound is specifically labeled with four deuterium (B1214612) atoms on the benzene (B151609) ring.[1][2][3][4] This strategic placement provides a stable isotopic label with a significant mass shift from the unlabeled analog, facilitating its use as an internal standard.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of phthalic anhydride-d4 with heptanol. The deuterated phthalic anhydride (B1165640) is the key starting material where the deuterium atoms are incorporated onto the aromatic ring.

A general synthetic pathway is illustrated below:

Caption: Synthetic workflow for this compound.

The reaction is typically carried out in the presence of an acid catalyst at elevated temperatures. Following the esterification, the crude product is subjected to purification steps, such as column chromatography, to remove unreacted starting materials and byproducts, yielding the high-purity this compound.

Isotopic Purity Data

The isotopic purity of a deuterated standard is a critical parameter. While certificates of analysis for this compound often state an isotopic enrichment of "99 atom % D," a more detailed isotopic distribution provides a clearer picture of the standard's quality.[5] This includes the relative abundance of the desired d4 species, as well as the presence of lower (d0-d3) and higher deuterated species.

The following table summarizes typical quantitative data for the isotopic purity of this compound, as determined by high-resolution mass spectrometry.

| Isotopic Species | Notation | Relative Abundance (%) |

| Non-deuterated | d0 | < 0.1 |

| Monodeuterated | d1 | < 0.5 |

| Dideuterated | d2 | < 1.0 |

| Trideuterated | d3 | < 2.0 |

| Tetradeuterated | d4 | > 96.5 |

Note: The data presented in this table is representative of a high-quality this compound standard. Actual values may vary between different batches and suppliers. Researchers should always refer to the certificate of analysis for the specific lot they are using.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.[8] By accurately measuring the mass-to-charge ratio (m/z) and the relative intensity of each isotopic peak, the percentage of each deuterated species can be calculated.

Experimental Workflow:

Caption: HRMS workflow for isotopic purity determination.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed.

-

Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion region.

-

Data Analysis: The isotopic cluster of the [M+H]⁺ or [M+NH₄]⁺ adduct is analyzed. The theoretical masses for the different deuterated species are calculated, and the corresponding peaks in the spectrum are identified. The relative abundance of each isotopic species is determined by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, can provide valuable information about the isotopic purity and the specific positions of deuterium labeling.[7]

Methodology:

-

¹H NMR: The absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum, where the deuterium atoms are located, confirms successful deuteration. The presence of small residual proton signals allows for an estimation of the percentage of non-deuterated species.

-

²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the aromatic ring, confirming their presence and providing information about their chemical environment.

Conclusion

The isotopic purity of this compound is a critical factor for its effective use as an internal standard in quantitative analysis. This technical guide has provided an overview of its synthesis, typical isotopic distribution, and the experimental protocols used for its determination. Researchers and drug development professionals are encouraged to carefully consider the isotopic purity data provided in the certificate of analysis of their standards to ensure the accuracy and reliability of their analytical results. The use of high-resolution mass spectrometry and NMR spectroscopy are the recommended methods for a comprehensive evaluation of the isotopic purity of deuterated compounds.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Di-n-heptyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Di-n-heptyl Phthalate-d4 | CymitQuimica [cymitquimica.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Diheptyl Phthalate-d4: A Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Diheptyl phthalate-d4, a deuterated form of Diheptyl phthalate (B1215562). This information is critical for its application in various research and development settings, particularly in studies requiring isotopic labeling for tracking and quantification.

Core Physical and Chemical Properties

This compound is structurally similar to its non-deuterated counterpart, with four deuterium (B1214612) atoms replacing hydrogen atoms on the benzene (B151609) ring. This substitution results in a slight increase in molecular weight but generally has a minimal impact on its bulk physical properties. The data presented below has been compiled from various sources, with properties of the non-deuterated form included for comparative reference where direct data for the deuterated compound is limited.

| Property | Value | Source (this compound) | Value (Diheptyl phthalate) | Source (Diheptyl phthalate) |

| Molecular Formula | C₂₂H₃₀D₄O₄ | [1][2] | C₂₂H₃₄O₄ | [3][4] |

| Molecular Weight | 366.53 g/mol | [1][5][6] | 362.5 g/mol | [3] |

| CAS Number | 358731-41-6 | [1][2][5] | 3648-21-3 | [4][7] |

| Appearance | Neat / Colorless Liquid | [1] | Colorless white liquid / Odorless | [3][4] |

| Melting Point | - | < -40 °C | [4][8][9] | |

| Boiling Point | - | 360 °C (at 760 Torr) | [3][4][7][8] | |

| 195 °C (at 0.04 mmHg) | [9][10] | |||

| Density | - | ~0.99 g/cm³ | [4][7][8] | |

| Solubility | - | Low solubility in water (0.01%) | [3][4][11] | |

| Soluble in many organic solvents and oils | [3][11] |

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is fundamental to the characterization of any chemical substance. The following section outlines the general methodologies for measuring the key physical constants of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

Methodology: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Sample Preparation: A small volume of this compound, along with a few boiling chips to ensure smooth boiling, is placed in the distillation flask.[12]

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, is condensed, and collects in the receiving flask.

-

Measurement: The temperature is recorded when it becomes constant, which indicates that the vapor of the pure substance is in thermal equilibrium with the liquid. This constant temperature is the boiling point.[4]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Gravimetric Method using a Pycnometer or Micropycnometer

-

Apparatus: A pycnometer, which is a flask with a specific, accurately known volume, is used.[13]

-

Measurement of Empty Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.[13]

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.

-

Measurement with a Reference Liquid: The process is repeated with a reference liquid of known density, typically deionized water.

-

Calculation: The density of the sample is calculated using the formula: Density = (mass of sample / mass of water) * density of water[9]

Alternative Methodology: Buoyancy Method (Archimedes' Principle)

A sinker of a known volume is weighed in air and then weighed when submerged in the liquid sample. The density of the liquid can be determined from the difference in these weights.[14]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Visual Method for Miscibility

-

Apparatus: A series of test tubes.

-

Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, hexane).[4]

-

Observation: The mixture is agitated vigorously. The liquids are considered miscible (soluble) if they form a single, clear phase. If two distinct layers form, they are immiscible (insoluble).[15]

Methodology: Quantitative Analysis for Low Solubility

For substances with low water solubility, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved phthalate in the aqueous phase is then quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after extraction.[16][17]

Compound Identification and Purity

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying chemical compounds.

-

Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or acetone) is prepared.[18]

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.[11]

-

Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, producing a unique mass spectrum that allows for definitive identification.[7] The retention time from the GC and the mass spectrum from the MS provide a high degree of confidence in the identification and purity assessment of the compound.[7][11]

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a liquid organic compound such as this compound.

This guide provides essential physical data and standard experimental methodologies for the characterization of this compound. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is paramount for its effective use in research and development.

References

- 1. pennwest.edu [pennwest.edu]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. byjus.com [byjus.com]

- 4. alameda.edu [alameda.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Densities of Organic Compounds [aim.env.uea.ac.uk]

- 7. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. epa.gov [epa.gov]

- 11. gcms.cz [gcms.cz]

- 12. epa.gov [epa.gov]

- 13. chem21labs.com [chem21labs.com]

- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 15. youtube.com [youtube.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. cornerstoneanalytical.com [cornerstoneanalytical.com]

Technical Guide: Diheptyl Phthalate-d4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Diheptyl Phthalate-d4. It is intended to serve as a detailed reference for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard or for other research applications.

Quantitative Data Summary

The following tables summarize the typical quantitative data found in a Certificate of Analysis for this compound. These values are representative and may vary between different lots and suppliers.

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Chemical Formula | C₂₂H₃₀D₄O₄ |

| Molecular Weight | 366.53 g/mol |

| CAS Number | 358731-41-6 |

| Appearance | Colorless to light yellow liquid |

| Storage Conditions | Store at room temperature |

Table 2: Analytical Data

| Test | Method | Specification |

| Purity | LC-MS | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |

| Identity | ¹H NMR | Conforms to structure |

| Identity | Mass Spectrometry | Conforms to structure |

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols are based on common analytical techniques for phthalate (B1215562) analysis.

Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

The purity of this compound is typically determined by LC-MS. This technique separates the compound from any impurities, and the mass spectrometer provides confirmation of its identity and a quantitative measure of its purity.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.

-

Injection Volume: 1-10 µL.

-

Detection: The mass spectrometer is operated in a full scan mode or selected ion monitoring (SIM) mode to detect the molecular ion of this compound and any potential impurities.

-

Quantification: The purity is calculated by dividing the peak area of this compound by the total peak area of all detected compounds and expressing the result as a percentage.

Isotopic Enrichment Analysis by Mass Spectrometry

The isotopic enrichment of the deuterium-labeled compound is a critical parameter and is determined using mass spectrometry.

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The relative intensities of the mass-to-charge ratio (m/z) peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Diheptyl Phthalate are measured.

-

Calculation: The atom % D is calculated based on the relative abundances of the different isotopic species. For this compound, an isotopic enrichment of ≥99 atom % D indicates that 99% of the labeled positions are occupied by deuterium.

Structural Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the compound.

-

Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) is used to dissolve the sample.

-

Analysis: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For this compound, the absence of signals from the deuterated positions on the phthalate ring confirms successful labeling. The remaining signals should correspond to the heptyl chains.

-

Interpretation: The chemical shifts, integration, and splitting patterns of the observed peaks are compared with the expected structure of Diheptyl Phthalate.

Visualizations

Experimental Workflow for Phthalate Analysis

The following diagram illustrates a typical workflow for the analysis of phthalates in a sample matrix using this compound as an internal standard. This method is widely applicable in environmental and quality control testing.[1][2][3][4]

Nrf2-Mediated Antioxidant Response Pathway

Some studies have indicated that phthalates, including Diheptyl Phthalate, can activate the Nrf2-mediated antioxidant response pathway.[5][6][7] This pathway is a cellular defense mechanism against oxidative stress.

References

- 1. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. oiv.int [oiv.int]

- 5. Effect of di(2-ethylhexyl) phthalate on Nrf2-regulated glutathione homeostasis in mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin ameliorates Di (2-ethylhexyl) phthalate-induced nephrotoxicity by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Di-n-heptyl Phthalate-d4 | CymitQuimica [cymitquimica.com]

In-Depth Technical Guide: Diheptyl Phthalate-d4 Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for Diheptyl phthalate-d4. Due to the limited availability of a complete Safety Data Sheet (SDS) for the deuterated form, this guide leverages data from the non-deuterated Di-n-heptyl phthalate (B1215562), alongside specific research findings for the d4 variant. All information is presented to support risk assessment and safe handling in a research and development setting.

Section 1: Chemical and Physical Properties

The fundamental physical and chemical properties of this compound and its non-deuterated counterpart are summarized below. These values are essential for understanding the substance's behavior under various laboratory conditions.

| Property | This compound | Di-n-heptyl phthalate |

| CAS Number | 358731-41-6 | 3648-21-3[1] |

| Molecular Formula | C₂₂H₃₀D₄O₄[2] | C₂₂H₃₄O₄[1] |

| Molecular Weight | 366.53 g/mol [2] | 362.51 g/mol |

| Appearance | Neat/Light yellow liquid[1][2] | Light yellow liquid[1] |

| Boiling Point | No data available | 194 - 196 °C (381.2 - 384.8 °F)[1] |

| Melting Point | No data available | No data available[1] |

| Flash Point | No data available | No information available[1] |

| Solubility | No data available | No information available[1] |

| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diheptyl ester; Phthalic Acid, Bis-heptyl Ester D4[2] | Phthalic acid di-n-heptyl ester[1] |

Section 2: Toxicological Data and Hazard Identification

Toxicological information is critical for assessing potential health risks. The following table summarizes the known hazards associated with Di-n-heptyl phthalate, which should be considered as potential risks for the d4 variant in the absence of specific data.

| Hazard Type | Finding for Di-n-heptyl phthalate |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | May cause mild skin irritation.[3] |

| Eye Damage/Irritation | May cause slight or mild eye irritation.[3] |

| Ingestion | Harmful if swallowed. May cause digestive tract irritation.[3] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. |

| Specific Target Organ Toxicity | No data available |

Section 3: Signaling Pathway Activation

Research has shown that isotope-labelled Di-n-heptyl phthalate is an activator of the Nrf2-mediated antioxidant response . This pathway is a critical cellular defense mechanism against oxidative stress.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular resistance to oxidants. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the production of protective enzymes and proteins.

Section 4: Experimental Protocols

While detailed, step-by-step protocols for this compound are not publicly available, the methodologies can be inferred from studies on the non-deuterated form.

26-Week Oral Toxicity Study in Rats (Adapted from Fukushima et al., 2014)

-

Objective: To evaluate the long-term oral toxicity of diheptyl phthalate.

-

Animal Model: Male F344 rats.

-

Administration: The test substance was administered daily via gavage.

-

Dosage Groups: Typically includes a control group (vehicle only) and multiple dose groups (e.g., low, mid, high dose).

-

Duration: 26 weeks.

-

Parameters Monitored:

-

Body weight and food/water consumption.

-

Hematology and serum biochemistry at specified intervals.

-

Organ weights at necropsy.

-

Histopathological examination of major organs and tissues.

-

-

Key Endpoints: Assessment of pre-neoplastic lesions, cell proliferation markers (e.g., PCNA), and organ-specific toxicity.

Section 5: Safe Handling and Emergency Procedures

Based on the SDS for Di-n-heptyl phthalate, the following handling and safety precautions are recommended.

| Procedure | Recommendation |

| Handling | Avoid contact with skin and eyes. Do not breathe mist/vapors/spray. Use in a well-ventilated area.[1] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Store away from strong oxidizing agents and strong bases.[1] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[1] |

| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| First Aid: Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1] |

| First Aid: Inhalation | Remove from exposure, lie down. Move to fresh air.[1] |

| First Aid: Ingestion | Clean mouth with water. Get medical attention.[1] |

| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1] |

| Spill Response | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[1] |

Section 6: Conclusion

The safety profile of this compound can be reasonably inferred from its non-deuterated analogue, Di-n-heptyl phthalate. The primary known biological activity of the deuterated form is the activation of the Nrf2-mediated antioxidant response, indicating its potential to induce oxidative stress. Standard laboratory safety precautions for handling phthalate esters should be strictly followed. Further research is needed to fully characterize the specific toxicological properties of the deuterated compound.

References

Diheptyl Phthalate-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of Diheptyl phthalate-d4 as an internal standard in quantitative analytical methodologies. This document provides detailed information on its use, relevant experimental protocols, and the biological context of its non-deuterated analogue, Di-n-heptyl phthalate (B1215562).

Core Application: Internal Standard for Quantitative Analysis

This compound is the deuterium-labeled form of Diheptyl phthalate.[1][2] Its principal use in research and analytical laboratories is as an internal standard for the quantification of Diheptyl phthalate and other phthalate esters in various matrices. The technique of choice is typically isotope dilution mass spectrometry (IDMS) coupled with chromatographic separation methods such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Stable isotope-labeled internal standards are crucial for accurate quantification because they are chemically identical to the analyte of interest and thus exhibit similar behavior during sample preparation and analysis. This includes extraction, derivatization, and ionization. By adding a known amount of this compound to a sample, any loss of the analyte during sample processing can be corrected for, leading to highly accurate and precise measurements.

Quantitative Data of a Typical this compound Standard

The following table summarizes the typical specifications found in a Certificate of Analysis for a commercially available this compound analytical standard.

| Parameter | Specification | Notes |

| Chemical Formula | C₂₂H₃₀D₄O₄ | Deuterium (B1214612) atoms are typically located on the benzene (B151609) ring. |

| Molecular Weight | 366.53 g/mol | The molecular weight is higher than the non-labeled analogue due to the presence of four deuterium atoms. |

| CAS Number | 358731-41-6 | The unique identifier for this specific deuterated compound. |

| Chemical Purity | ≥98% | Determined by techniques such as GC-MS or LC-MS. This ensures that the standard is free from significant impurities that could interfere with the analysis. |

| Isotopic Purity | ≥99 atom % D | Also known as isotopic enrichment. This value indicates the percentage of the compound that is deuterated, ensuring a distinct mass-to-charge ratio from the native analyte. |

| Supplied Form | Neat or in Solution | Can be supplied as a pure compound (neat) or as a certified solution in a solvent like methanol (B129727) or acetonitrile (B52724) at a specified concentration (e.g., 100 µg/mL). |

| Storage Conditions | 2-8°C or -20°C | Proper storage is crucial to maintain the integrity and concentration of the standard. |

Experimental Protocol: Quantification of Diheptyl Phthalate in a Sample Matrix using GC-MS and this compound Internal Standard

This section outlines a general experimental protocol for the quantification of Diheptyl phthalate in a liquid sample (e.g., beverage, water, or biological fluid) using this compound as an internal standard.

Reagents and Materials

-

Diheptyl phthalate analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in a suitable solvent)

-

Organic solvents for extraction (e.g., hexane (B92381), dichloromethane)

-

Sodium sulfate (B86663) (anhydrous)

-

Sample vials

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation

-

Spiking with Internal Standard: To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution. The amount added should result in a peak area that is comparable to the expected peak area of the native analyte in the sample.

-

Liquid-Liquid Extraction:

-

Add an appropriate volume of an organic extraction solvent (e.g., a 1:1 mixture of hexane and dichloromethane) to the sample.

-

Vortex or shake vigorously for a specified time (e.g., 2 minutes) to ensure thorough mixing and extraction of the phthalates into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

-

Drying and Concentration:

-

Carefully transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL). Avoid complete dryness.

-

-

Reconstitution: Reconstitute the concentrated extract in a suitable solvent for GC-MS analysis (e.g., isooctane).

GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared extract into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the phthalates. The oven temperature program should be optimized to achieve good resolution of the target analytes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both Diheptyl phthalate and this compound.

-

Example Ions for Diheptyl Phthalate (Native): m/z 149 (quantification ion), 167, 279 (qualifier ions)

-

Example Ions for this compound (Internal Standard): m/z 153 (quantification ion), 171, 283 (qualifier ions)

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the native Diheptyl phthalate and a constant concentration of the this compound internal standard.

-

Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area of native analyte / Area of internal standard) / (Concentration of native analyte / Concentration of internal standard)

-

Quantification: Calculate the concentration of Diheptyl phthalate in the sample using the measured peak areas and the average RF from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the quantification of Diheptyl phthalate using a deuterated internal standard.

Biological Context: Nrf2 Signaling Pathway

While this compound is primarily used for analytical purposes, its non-deuterated counterpart, Di-n-heptyl phthalate, has been shown to elicit biological responses. One such response is the activation of the Nrf2-mediated antioxidant response pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, such as that which may be induced by certain chemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes.

Nrf2 Signaling Pathway Diagram

Caption: The Nrf2-mediated antioxidant response pathway.

References

Methodological & Application

Application Notes and Protocols for Phthalate Quantification Using Diheptyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of phthalate (B1215562) esters in various matrices using Diheptyl phthalate-d4 (DHP-d4) as an internal standard. The methodologies outlined are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and reliable techniques for phthalate analysis.

Introduction to Phthalate Analysis and the Role of this compound

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] They are found in a vast array of consumer products, including food packaging, medical devices, toys, and building materials.[1][2] Due to their weak chemical bonds with the polymer matrix, phthalates can leach into the environment and subsequently into food and other products, leading to human exposure.[2] Concerns over their potential adverse health effects, such as endocrine disruption, have led to regulations restricting their use in many countries.[2]

Accurate quantification of phthalates is crucial for monitoring human exposure, ensuring regulatory compliance, and in various stages of drug development where plastic components are often used. The use of an internal standard is essential for precise and accurate quantification in analytical chemistry, as it corrects for variations in sample preparation and instrumental analysis. A deuterated internal standard, such as this compound (DHP-d4), is the ideal choice for isotope dilution mass spectrometry. Since DHP-d4 is chemically identical to its non-labeled counterpart, it co-elutes and ionizes similarly, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for excellent correction of matrix effects and variations in extraction recovery.

Experimental Protocols

The following are detailed protocols for the quantification of phthalates in different matrices using DHP-d4 as an internal standard. It is critical to minimize background contamination during all stages of sample preparation and analysis, as phthalates are ubiquitous in laboratory environments.[3] This can be achieved by using phthalate-free labware (glassware baked at high temperatures), high-purity solvents, and running procedural blanks with each batch of samples.

Protocol 1: Quantification of Phthalates in Consumer Products (e.g., Plastics, Toys) by GC-MS

This protocol is adapted from established methods for analyzing phthalates in solid consumer products.

2.1.1. Materials and Reagents

-

Solvents: Dichloromethane (DCM), Hexane (B92381), Tetrahydrofuran (THF) - all high purity, phthalate-free grade.

-

Standards: Certified reference standards of target phthalates and this compound (DHP-d4).

-

Equipment: Analytical balance, glassware (volumetric flasks, pipettes, vials - baked at 400°C for at least 2 hours), vortex mixer, sonicator, centrifuge, gas chromatograph coupled with a mass spectrometer (GC-MS).

2.1.2. Sample Preparation

-

Sample Comminution: Cryogenically mill the sample to a fine powder to ensure homogeneity.

-

Extraction:

-

Accurately weigh approximately 100 mg of the powdered sample into a glass centrifuge tube.

-

Add a known amount of DHP-d4 internal standard solution in hexane (e.g., 100 µL of a 10 µg/mL solution).

-

Add 10 mL of THF and vortex for 30 seconds.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Add 10 mL of hexane to precipitate the polymer, and vortex for 30 seconds.

-

Centrifuge at 3000 rpm for 10 minutes.

-

-

Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step using a Florisil or silica (B1680970) cartridge may be required to remove interferences.

-

Final Extract: Carefully transfer the supernatant to a clean glass vial for GC-MS analysis.

2.1.3. GC-MS Instrumental Analysis

-

GC System: Agilent 8890 GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet: Splitless mode, 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp 1: 15°C/min to 280°C, hold for 5 min.

-

Ramp 2: 20°C/min to 300°C, hold for 5 min.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates and DHP-d4.

2.1.4. Quantification

Create a calibration curve by analyzing a series of standard solutions containing known concentrations of the target phthalates and a constant concentration of DHP-d4. The concentration of each phthalate in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Protocol 2: Quantification of Phthalates in Liquid Matrices (e.g., Beverages, Water) by LC-MS/MS

This protocol is suitable for analyzing phthalates in liquid samples and offers high sensitivity and selectivity.

2.2.1. Materials and Reagents

-

Solvents: Methanol (B129727), Acetonitrile, Water - all LC-MS grade.

-

Reagents: Ammonium acetate (B1210297).

-

Standards: Certified reference standards of target phthalates and this compound (DHP-d4).

-

Equipment: Analytical balance, glassware, vortex mixer, liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

2.2.2. Sample Preparation

-

Internal Standard Spiking: To 10 mL of the liquid sample in a glass tube, add a known amount of DHP-d4 internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Extraction (for complex matrices):

-

For samples with high sugar or particulate content, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

-

LLE: Add 5 mL of hexane, vortex for 2 minutes, and allow the layers to separate. Collect the hexane layer. Repeat the extraction twice. Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

-

SPE: Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with water. Elute the phthalates with acetonitrile. Evaporate the eluate and reconstitute as above.

-

-

Direct Injection (for clean matrices): For clean aqueous samples, direct injection after filtration through a 0.22 µm PTFE filter may be possible.

2.2.3. LC-MS/MS Instrumental Analysis

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient:

-

0-1 min: 50% B

-

1-8 min: Linear gradient to 98% B

-

8-10 min: Hold at 98% B

-

10.1-12 min: Return to 50% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

MS/MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

2.2.4. Quantification

Similar to the GC-MS protocol, a calibration curve is constructed using standard solutions containing the target phthalates and DHP-d4. Quantification is based on the ratio of the analyte MRM transition peak area to the internal standard MRM transition peak area.

Data Presentation

The following tables summarize typical quantitative data for phthalate analysis using a deuterated internal standard like DHP-d4. Actual values will vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Typical GC-MS Method Validation Data for Phthalate Quantification

| Phthalate Analyte | Abbreviation | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |

| Dimethyl phthalate | DMP | 8.5 | 163 | 194 | 0.5 | 1.5 | 95-105 |

| Diethyl phthalate | DEP | 9.8 | 149 | 177 | 0.5 | 1.5 | 96-106 |

| Di-n-butyl phthalate | DBP | 12.3 | 149 | 223 | 0.3 | 1.0 | 98-108 |

| Benzyl butyl phthalate | BBP | 15.1 | 149 | 91 | 0.3 | 1.0 | 97-107 |

| Di(2-ethylhexyl) phthalate | DEHP | 17.5 | 149 | 167 | 1.0 | 3.0 | 92-110 |

| Di-n-octyl phthalate | DNOP | 18.2 | 149 | 279 | 1.0 | 3.0 | 90-110 |

| This compound | DHP-d4 (IS) | 16.8 | 153 | 267 | - | - | - |

Table 2: Typical LC-MS/MS Method Validation Data for Phthalate Quantification

| Phthalate Analyte | Abbreviation | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |

| Dimethyl phthalate | DMP | 4.2 | 195.1 | 163.1 | 5 | 15 | 98-107 |

| Diethyl phthalate | DEP | 5.5 | 223.1 | 149.1 | 5 | 15 | 99-108 |

| Di-n-butyl phthalate | DBP | 7.8 | 279.2 | 149.1 | 2 | 6 | 101-110 |

| Benzyl butyl phthalate | BBP | 8.5 | 313.2 | 149.1 | 2 | 6 | 100-109 |

| Di(2-ethylhexyl) phthalate | DEHP | 10.2 | 391.3 | 149.1 | 10 | 30 | 95-112 |

| Di-n-octyl phthalate | DNOP | 10.8 | 391.3 | 149.1 | 10 | 30 | 94-111 |

| This compound | DHP-d4 (IS) | 9.5 | 367.3 | 153.1 | - | - | - |

Visualizations

The following diagrams illustrate the experimental workflows for phthalate quantification.

References

Application Note: High-Throughput Analysis of Phthalates in Complex Matrices Using Deuterated Standards by Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of phthalates in various matrices, including consumer products and biological samples. The described method utilizes isotope dilution mass spectrometry (IDMS) with deuterated internal standards to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[1] The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offer excellent sensitivity and selectivity for the detection of trace-level phthalates.[1][2] This document includes comprehensive experimental protocols, quantitative performance data, and visual workflows to guide researchers in implementing this robust methodology.

Introduction

Phthalates, or phthalic acid esters (PAEs), are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[3] Their extensive use in consumer products, food packaging, medical devices, and pharmaceutical coatings has led to widespread human exposure.[3][4][5] Growing concerns over the potential endocrine-disrupting properties and other adverse health effects of certain phthalates have prompted regulatory bodies worldwide to establish maximum allowable limits in various products.[3][5]

Accurate and sensitive quantification of phthalates in complex matrices is crucial for exposure assessment and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a highly reliable analytical technique for this purpose.[1] By introducing a known amount of a stable isotope-labeled internal standard (e.g., deuterated phthalate) into the sample at the beginning of the analytical process, any losses or variations during sample preparation and analysis can be effectively corrected, leading to highly accurate and precise results.[1]

This application note details a validated method for the analysis of common phthalates using their corresponding deuterated analogs as internal standards.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods for phthalate (B1215562) analysis in different matrices.

Table 1: GC-MS Method Validation Parameters for Phthalate Quantification in Indoor Air

| Analyte | Linearity Range (ng/m³) | Coefficient of Determination (R²) | Method Detection Limits (MDLs) (ng/m³) | Recovery of Deuterated Standards (%) |

| Diethyl phthalate (DEP) | 16.9 - 17.1 | > 0.9953 | 2.0 - 45.0 | 89.7 - 95.5 |

| Di-n-butyl phthalate (DBP) | 90.0 - 96.2 | > 0.9953 | 2.0 - 45.0 | 89.7 - 95.5 |

| Benzyl butyl phthalate (BBP) | Not Reported | > 0.9953 | 2.0 - 45.0 | 89.7 - 95.5 |

| Di(2-ethylhexyl) phthalate (DEHP) | 64.9 - 72.3 | > 0.9953 | 2.0 - 45.0 | 89.7 - 95.5 |

Data sourced from a study on indoor air analysis using solid-phase extraction followed by GC-MS.[6][7]

Table 2: UPLC-MS/MS Method Validation Parameters for Monobutyl Phthalate (MBP) in Biological Matrices

| Parameter | Rat Plasma | Pup Homogenate | Amniotic Fluid | Fetus Homogenate |

| Linearity Range (ng/mL or ng/g) | 25 - 5,000 | 50 - 5,000 | 100 - 2,500 | 100 - 2,500 |

| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.99 | Not Reported | Not Reported |

| Limit of Detection (LOD) | 6.9 ng/mL | 9.4 ng/g | Not Reported | Not Reported |

| Absolute Recovery (%) | > 92% | > 92% | Not Reported | Not Reported |